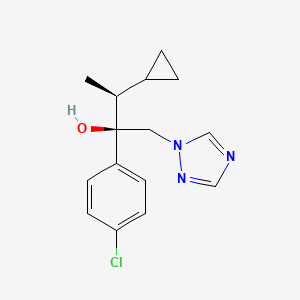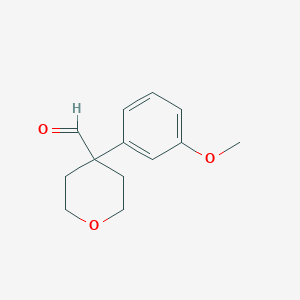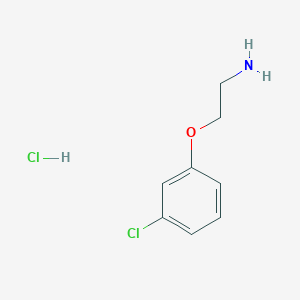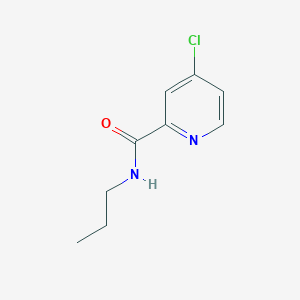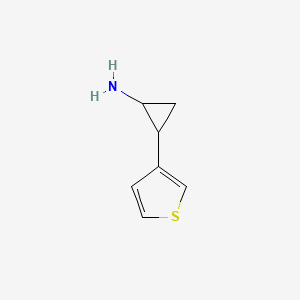
2-(Thiophène-3-yl)cyclopropan-1-amine
Vue d'ensemble
Description
“2-(Thiophen-3-yl)cyclopropan-1-amine” is a chemical compound with the molecular formula C7H9NS . It is also known as “rac-(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride” with a molecular weight of 175.68 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-(Thiophen-3-yl)cyclopropan-1-amine”, can be achieved through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of “2-(Thiophen-3-yl)cyclopropan-1-amine” consists of a cyclopropane ring attached to a thiophene ring via a single bond, and an amine group attached to the cyclopropane ring .Physical and Chemical Properties Analysis
“2-(Thiophen-3-yl)cyclopropan-1-amine” is a powder at room temperature . It has a molecular weight of 139.22 and a molecular formula of C7H9NS .Applications De Recherche Scientifique
Chimie Médicinale : Propriétés Anticancéreuses
Les dérivés du thiophène, y compris des composés tels que la 2-(thiophène-3-yl)cyclopropan-1-amine, ont été étudiés pour leurs propriétés anticancéreuses potentielles . Le motif thiophène est une caractéristique commune dans de nombreux composés pharmacologiquement actifs en raison de sa capacité à interagir avec diverses cibles biologiques. La recherche s'est concentrée sur la synthèse de nouveaux dérivés du thiophène qui peuvent agir comme des agents anticancéreux efficaces en inhibant la croissance tumorale ou en induisant l'apoptose dans les cellules cancéreuses.
Science des Matériaux : Semi-conducteurs Organiques
Dans le domaine de la science des matériaux, les composés à base de thiophène sont utilisés pour le développement de semi-conducteurs organiques . Ces semi-conducteurs sont utilisés dans la fabrication de dispositifs tels que les photovoltaïques organiques (OPV), les transistors à effet de champ organiques (OFET) et les diodes électroluminescentes organiques (OLED). La nature riche en électrons du cycle thiophène en fait un excellent choix pour la création de matériaux qui nécessitent de bonnes propriétés de transport de charge.
Transistors à Effet de Champ Organiques (OFET)
Les dérivés du thiophène sont essentiels au développement des OFET en raison de leur mobilité élevée des porteurs de charge . L'incorporation du cycle thiophène dans la structure moléculaire des matériaux OFET peut améliorer les performances de ces transistors, qui sont des composants essentiels dans l'électronique flexible et les technologies d'affichage avancées.
Diodes Électroluminescentes Organiques (OLED)
Dans la technologie OLED, les composés à base de thiophène contribuent à la création de matériaux électroluminescents efficaces et stables . Ces matériaux sont essentiels pour produire des écrans de haute qualité avec une excellente pureté des couleurs et une luminosité élevée. La recherche dans ce domaine vise à développer de nouveaux dérivés du thiophène qui peuvent émettre de la lumière sur l'ensemble du spectre visible avec une efficacité élevée.
Inhibiteurs de Corrosion
Les composés du thiophène sont également explorés comme inhibiteurs de corrosion dans les applications industrielles . Leur capacité à former des couches protectrices sur les surfaces métalliques les rend précieux pour prévenir la corrosion, ce qui est une préoccupation importante dans diverses industries, y compris la construction et le traitement des métaux.
Propriétés Pharmacologiques : Activité des Neurotransmetteurs
Certains analogues du thiophène sont étudiés pour leur rôle potentiel en tant que modulateurs de l'activité des neurotransmetteurs . Ces composés peuvent influencer la recapture ou la libération de neurotransmetteurs comme la norépinéphrine et la dopamine, qui sont essentiels au fonctionnement du cerveau et pourraient être pertinents dans le traitement des troubles neurologiques.
Safety and Hazards
Orientations Futures
Thiophene-based analogs, such as “2-(Thiophen-3-yl)cyclopropan-1-amine”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field may involve the development of new synthesis methods and the exploration of their biological activities.
Analyse Biochimique
Biochemical Properties
2-(Thiophen-3-yl)cyclopropan-1-amine plays a significant role in biochemical reactions. It is known to interact with enzymes such as cytochrome P450, which is involved in its metabolism. The compound also interacts with proteins and other biomolecules, potentially acting as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . These interactions suggest that 2-(Thiophen-3-yl)cyclopropan-1-amine may influence neurotransmitter levels and signaling pathways.
Cellular Effects
2-(Thiophen-3-yl)cyclopropan-1-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may impact the norepinephrine and dopamine signaling pathways, leading to changes in neurotransmitter release and uptake . Additionally, its effects on gene expression could alter the production of proteins involved in these pathways.
Molecular Mechanism
The molecular mechanism of 2-(Thiophen-3-yl)cyclopropan-1-amine involves its binding interactions with biomolecules. It is likely to bind to and inhibit or activate specific enzymes, such as cytochrome P450, which plays a role in its metabolism . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of proteins involved in neurotransmitter signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Thiophen-3-yl)cyclopropan-1-amine change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it may degrade into active metabolites, such as 4-hydroxymethiopropamine and thiophene S-oxides . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.
Dosage Effects in Animal Models
The effects of 2-(Thiophen-3-yl)cyclopropan-1-amine vary with different dosages in animal models. At lower doses, it may act as a stimulant, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on neurotransmitter levels and signaling pathways becomes more pronounced at certain concentrations.
Metabolic Pathways
2-(Thiophen-3-yl)cyclopropan-1-amine is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which converts it into active metabolites like 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further processed by other enzymes, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-(Thiophen-3-yl)cyclopropan-1-amine within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(Thiophen-3-yl)cyclopropan-1-amine is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
2-thiophen-3-ylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXUPPWQKXDJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


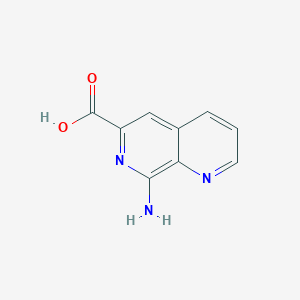
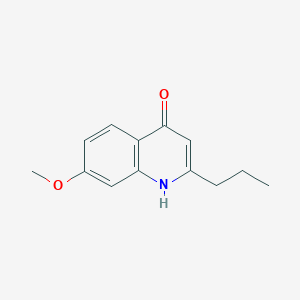
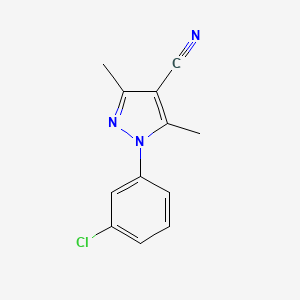
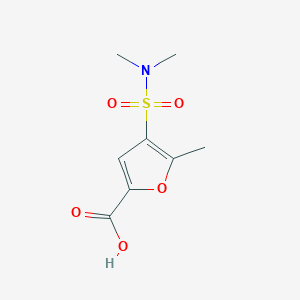
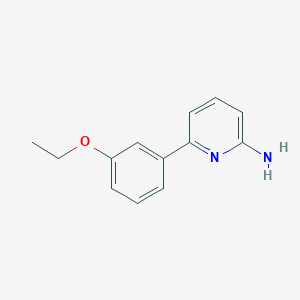
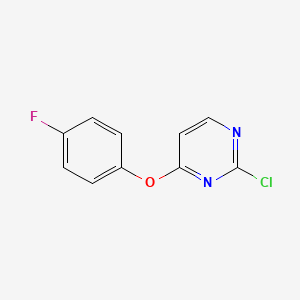


![2-[3-(cyclohex-1-en-1-yl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1451790.png)
![[2-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B1451792.png)
